6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl-
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Overview
Description
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of quinoacridines, which are known for their applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, derivatives of 2- and 3-aminoquinoacridines methylated in the 8-position can be converted to 8,13-dimethylquino[4,3,2-kl]acridinium iodide salts with methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential as a telomerase inhibitor suggests that it may bind to the active site of the enzyme, preventing it from elongating telomeres . This interaction can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinacridone: Known for its use in pigments and dyes.
Quino[2,3-b]acridine-7,14-dione: Another compound in the quinoacridine family with similar structural features.
Uniqueness
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- is unique due to its specific structural modifications, such as the presence of dimethyl groups at the 7,7-positions. These modifications can influence its chemical reactivity and biological activity, making it distinct from other quinoacridines.
Properties
CAS No. |
100259-60-7 |
---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
11,11-dimethyl-8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H18N2/c1-21(2)11-17-20-18(12-21)23-16-10-6-4-8-14(16)19(20)13-7-3-5-9-15(13)22-17/h3-10H,11-12H2,1-2H3 |
InChI Key |
UILGWPILCSQMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C4=C2C(=NC5=CC=CC=C54)C1)C |
Origin of Product |
United States |
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